molecular formula C16H20N4O3 B2572259 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]propan-1-one CAS No. 2034250-64-9

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]propan-1-one

Cat. No.: B2572259
CAS No.: 2034250-64-9
M. Wt: 316.361
InChI Key: KSHKWXFJLDLSAF-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and pyrazine derivatives, followed by their coupling through appropriate linkers.

    Oxazole Synthesis: The oxazole ring can be synthesized via cyclization reactions involving 1,3-dicarbonyl compounds and amides under acidic or basic conditions.

    Pyrazine Synthesis: Pyrazine derivatives can be prepared through condensation reactions of 1,2-diamines with 1,2-dicarbonyl compounds.

    Coupling Reaction: The final step involves coupling the oxazole and pyrazine derivatives through a pyrrolidine linker, which can be achieved using reagents like coupling agents (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the oxazole or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, the compound could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic applications, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]propan-1-one would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]propan-1-one
  • 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]propan-1-one

Uniqueness

The uniqueness of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]propan-1-one lies in its specific combination of functional groups and structural motifs, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-11-14(12(2)23-19-11)3-4-16(21)20-8-5-13(10-20)22-15-9-17-6-7-18-15/h6-7,9,13H,3-5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHKWXFJLDLSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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